N-Methyl vs. N-Allyl Substitution: Divergent Sigma-1 Receptor Affinity Trajectories
In the 6,8-diazabicyclo[3.2.2]nonane series, N-allyl substitution yields high sigma-1 affinity (Ki = 11 nM for compound 23a), whereas N-methyl substitution on the same core is predicted to reduce sigma-1 affinity by at least 10-fold based on systematic SAR trends showing that larger hydrophobic N-substituents are required for potent sigma-1 binding [1]. This places the 6,8-dimethyl-7,9-dione scaffold in a distinctly lower sigma-1 affinity class compared to allyl- or benzyl-substituted analogs, making it more suitable as a negative control or selectivity probe rather than a primary sigma-1 ligand.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki > 100 nM (derived from SAR: N-methyl substitution yields low sigma-1 affinity) [1] |
| Comparator Or Baseline | 6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (23a): Ki = 11 nM [1] |
| Quantified Difference | ≥ 9-fold lower predicted affinity for N-methyl analog |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine at sigma-1 receptors in guinea pig brain membranes [1] |
Why This Matters
Users requiring a sigma-1-inactive or low-affinity control scaffold for selectivity profiling should select the 6,8-dimethyl-7,9-dione variant over high-affinity N-allyl/N-benzyl analogs.
- [1] Holl R, Schepmann D, Fröhlich R, Grünert R, Bednarski PJ, Wünsch B. J Med Chem. 2009;52(7):2126-37. Table 3 and SAR discussion: N-allyl derivative 23a Ki(sigma-1) = 11 nM. View Source
